Cas no 6969-95-5 (4-nitro-1-phenoxy-2-(trifluoromethyl)benzene)

4-ニトロ-1-フェノキシ-2-(トリフルオロメチル)ベンゼンは、芳香族化合物の一種であり、ベンゼン環にニトロ基、フェノキシ基、およびトリフルオロメチル基が置換した構造を有する。この化合物は、有機合成中間体としての応用が可能で、特に医薬品や農薬の開発において有用な骨格を提供する。トリフルオロメチル基の導入により、脂溶性や代謝安定性が向上するため、生物活性化合物の設計に有利である。また、ニトロ基の存在により、さらなる誘導体化が可能となる。高い純度と安定性を特徴とし、研究用途での利用に適している。

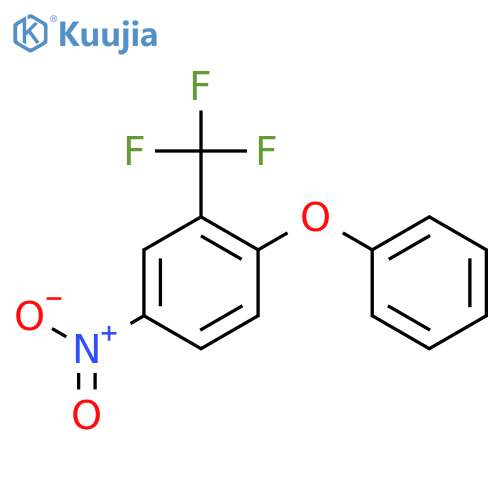

6969-95-5 structure

商品名:4-nitro-1-phenoxy-2-(trifluoromethyl)benzene

4-nitro-1-phenoxy-2-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene

- AR-1G3900

- NSC68884

- CTK5D0975

- AC1Q20XH

- AC1L6PML

- AG-J-45748

- 1-trifluoromethyl-5-nitro-2-phenoxy-benzene

- AR-1G3900; NSC68884; CTK5D0975; AC1Q20XH; AC1L6PML; AG-J-45748; 1-trifluoromethyl-5-nitro-2-phenoxy-benzene;

- 6969-95-5

- NSC-68884

- DTXSID30290477

- AS-8660

- VISZAKUAHVQLIE-UHFFFAOYSA-N

- NSC 68884

- AKOS030229216

- MFCD28347989

- CS-0454969

-

- インチ: InChI=1S/C13H8F3NO3/c14-13(15,16)11-8-9(17(18)19)6-7-12(11)20-10-4-2-1-3-5-10/h1-8H

- InChIKey: VISZAKUAHVQLIE-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

計算された属性

- せいみつぶんしりょう: 283.04564

- どういたいしつりょう: 283.04562760g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 55Ų

じっけんとくせい

- PSA: 52.37

- LogP: 4.92910

4-nitro-1-phenoxy-2-(trifluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525636-50mg |

4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene |

6969-95-5 | 98% | 50mg |

¥1285.00 | 2024-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525636-100mg |

4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene |

6969-95-5 | 98% | 100mg |

¥1848.00 | 2024-05-03 | |

| Apollo Scientific | PC300833-1g |

4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene |

6969-95-5 | 1g |

£85.00 | 2025-02-21 |

4-nitro-1-phenoxy-2-(trifluoromethyl)benzene 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

6969-95-5 (4-nitro-1-phenoxy-2-(trifluoromethyl)benzene) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬